molecular formula C9H15NO B13198532 2-(Pyrrolidin-2-yl)cyclopentan-1-one

2-(Pyrrolidin-2-yl)cyclopentan-1-one

Cat. No.: B13198532
M. Wt: 153.22 g/mol
InChI Key: RDTQWZQVOGIQHG-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-2-yl)cyclopentan-1-one is a chemical compound that features a cyclopentanone ring fused with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-2-yl)cyclopentan-1-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives . This method includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using the same synthetic routes mentioned above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-2-yl)cyclopentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

Major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-2-yl)cyclopentan-1-one involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to form reactive intermediates, which can interact with biological macromolecules. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrrolidin-2-yl)cyclopentan-1-one is unique due to its cyclopentanone ring fused with a pyrrolidine ring, which imparts distinct chemical and biological properties. Its versatility in synthetic applications and potential for drug development make it a valuable compound in scientific research.

Properties

IUPAC Name

2-pyrrolidin-2-ylcyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-9-5-1-3-7(9)8-4-2-6-10-8/h7-8,10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTQWZQVOGIQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)C2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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